1,3,5-Triethynyl-2,4,6-trifluorobenzene
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Overview
Description
1,3,5-Triethynyl-2,4,6-trifluorobenzene is an organic compound with the molecular formula C12H3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by ethynyl groups and three fluorine atoms are substituted at the 2, 4, and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triethynyl-2,4,6-trifluorobenzene can be synthesized through various synthetic routes. One common method involves the Sonogashira coupling reaction, where 1,3,5-tribromo-2,4,6-trifluorobenzene is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triethynyl-2,4,6-trifluorobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1,3,5-Triethynyl-2,4,6-trifluorobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanomaterials
Mechanism of Action
The mechanism of action of 1,3,5-Triethynyl-2,4,6-trifluorobenzene is primarily based on its ability to undergo various chemical reactions. The ethynyl groups provide sites for further functionalization, while the fluorine atoms influence the compound’s electronic properties. These features make it a versatile compound for use in different chemical transformations and applications .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triethynylbenzene: Lacks the fluorine atoms, resulting in different electronic properties.
1,3,5-Trifluorobenzene: Lacks the ethynyl groups, limiting its reactivity compared to 1,3,5-Triethynyl-2,4,6-trifluorobenzene.
1,3,5-Triethynyl-2,4,6-triiodobenzene: Contains iodine atoms instead of fluorine, leading to different reactivity and applications
Uniqueness
This compound is unique due to the presence of both ethynyl and fluorine groups, which impart distinct electronic and steric properties. This combination makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
674289-06-6 |
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Molecular Formula |
C12H3F3 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
1,3,5-triethynyl-2,4,6-trifluorobenzene |
InChI |
InChI=1S/C12H3F3/c1-4-7-10(13)8(5-2)12(15)9(6-3)11(7)14/h1-3H |
InChI Key |
OTIALQMJQYITHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C(=C(C(=C1F)C#C)F)C#C)F |
Origin of Product |
United States |
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